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molecular formula C18H20O3 B8455351 Phenol, 4,4'-(4-hydroxycyclohexylidene)bis- CAS No. 114216-05-6

Phenol, 4,4'-(4-hydroxycyclohexylidene)bis-

Cat. No. B8455351
M. Wt: 284.3 g/mol
InChI Key: JTJBAXVMAPZCOD-UHFFFAOYSA-N
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Patent
US04723046

Procedure details

A process for the preparation of 4,4'-biphenol which comprises reacting 4-hydroxycyclohexanone with phenol in the presence of an acid catalyst to give 4,4-bis(4-hydroxyphenyl)cyclohexanol of the formula (I) ##STR5## and successively subjecting 4,4-bis(4-hydroxyphenyl)cyclohexanol to decomposition and dehydrogenation reactions in the presence of a dehydrogenation catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:14])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[OH:15][CH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1.C1(O)C=CC=CC=1>>[OH:14][C:1]1[CH:2]=[CH:3][C:4]([C:7]2([C:19]3[CH:20]=[CH:21][C:16]([OH:15])=[CH:17][CH:18]=3)[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(CCC(CC1)O)C1=CC=C(C=C1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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